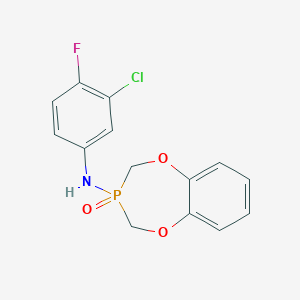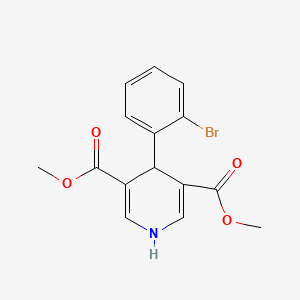![molecular formula C21H14N2O4 B15003975 2-amino-4-(3-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B15003975.png)
2-amino-4-(3-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-AMINO-4-(3-METHOXYPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE is a complex heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 2-amino-4H-chromene derivatives, which are known for their diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 2-amino-4H-chromene derivatives involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters. This reaction can be carried out in the presence or absence of a catalyst . For instance, the reaction of aldehydes with malononitrile and β-ketoesters in the presence of a base such as potassium carbonate (K₂CO₃) can yield the desired product .
Industrial Production Methods
Industrial production of these compounds typically involves similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-AMINO-4-(3-METHOXYPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxylated compounds .
Applications De Recherche Scientifique
2-AMINO-4-(3-METHOXYPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which this compound exerts its effects involves multiple molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with specific cellular proteins and enzymes . Its antibacterial activity is believed to result from its interaction with bacterial cell membranes, leading to cell lysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-AMINO-4-(4-METHOXYPHENYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
- 2-AMINO-4-(3-HYDROXY-4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
Uniqueness
What sets 2-AMINO-4-(3-METHOXYPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE apart from similar compounds is its unique structural features, such as the presence of both amino and methoxy groups, which contribute to its diverse biological activities .
Propriétés
Formule moléculaire |
C21H14N2O4 |
|---|---|
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
2-amino-4-(3-methoxyphenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile |
InChI |
InChI=1S/C21H14N2O4/c1-26-12-6-4-5-11(9-12)16-15(10-22)21(23)27-20-17(16)18(24)13-7-2-3-8-14(13)19(20)25/h2-9,16H,23H2,1H3 |
Clé InChI |
FAMREHJCNZQNEU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2C(=C(OC3=C2C(=O)C4=CC=CC=C4C3=O)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[4-(cyclopentyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15003895.png)
![9-methyl-6-[4-[(3-methylphenyl)methoxy]phenyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B15003903.png)

![8,9-diethoxy-4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B15003912.png)
![N-cyclopentyl-1-{[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}-3,4-dihydroisoquinoline-2(1H)-carbothioamide](/img/structure/B15003919.png)

![3-(4-Cyclopentyloxyphenyl)-3-[(3-methyl-2-nitrobenzoyl)amino]propanoic acid](/img/structure/B15003925.png)
![8,9-diethoxy-4-(4-fluoro-3-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B15003929.png)
![[(4-ethyl-5-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B15003933.png)
![methyl 11-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B15003934.png)
![2-{1-ethyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B15003949.png)
![2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B15003956.png)
![3-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15003964.png)
![5-(4-Butoxy-4'-methylbiphenyl-3-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B15003986.png)
